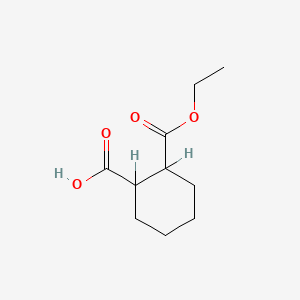

Monoethyl cyclohexane-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monoethyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates These compounds are known for their use as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monoethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Monoethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

Oxidation: Cyclohexane-1,2-dicarboxylic acid.

Reduction: Cyclohexane-1,2-dimethanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Plasticizer in Polymeric Materials

Monoethyl cyclohexane-1,2-dicarboxylate is primarily utilized as a plasticizer in the production of flexible plastic materials. Its application includes:

- Toys : The compound is used in the manufacture of toys to ensure flexibility and safety for children.

- Medical Devices : It is employed in medical applications due to its low toxicity compared to traditional phthalates.

- Food Packaging : The compound is approved for use in food contact materials, enhancing the safety of food packaging solutions.

Replacement for Phthalates

Due to increasing regulations against phthalates due to their endocrine-disrupting properties, this compound serves as a safer alternative. Its use has been documented in various studies highlighting its effectiveness and safety profile:

| Application Area | Traditional Plasticizer | Alternative Plasticizer |

|---|---|---|

| Toys | DEHP | This compound |

| Medical Devices | DINP | This compound |

| Food Packaging | DEHP | This compound |

Biomonitoring and Environmental Studies

Research has shown that metabolites of this compound can be used as biomarkers for exposure assessment. Studies have measured urinary concentrations of these metabolites, providing insights into human exposure levels and potential health impacts.

Case Study 1: DINCH Usage in Europe

A significant case study on diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which is closely related to this compound, illustrates its application as a plasticizer. Since its introduction in Europe in 2002, DINCH has replaced phthalates like DEHP and DINP due to safety concerns. A study conducted between 2000 and 2012 analyzed urinary metabolites of DINCH among U.S. adults, demonstrating lower toxicity compared to traditional phthalates .

Case Study 2: Safety Assessments

The European Food Safety Authority (EFSA) conducted assessments on the safety of DINCH in food contact applications. The results indicated that DINCH is less toxic than high molecular weight phthalates and can be safely used in sensitive applications such as food packaging . This case study underscores the growing preference for this compound derivatives in consumer products.

Mecanismo De Acción

The mechanism of action of monoethyl cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.

Comparación Con Compuestos Similares

Monoethyl cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:

Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer with similar applications but different molecular structure.

Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting effects, making this compound a safer alternative.

Diisononyl phthalate (DINP): Another plasticizer with similar uses but different chemical properties.

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications.

Propiedades

Número CAS |

17488-76-5 |

|---|---|

Fórmula molecular |

C10H16O4 |

Peso molecular |

200.23 g/mol |

Nombre IUPAC |

(1S,2R)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 |

Clave InChI |

XGRJGTBLDJAHTL-JGVFFNPUSA-N |

SMILES |

CCOC(=O)C1CCCCC1C(=O)O |

SMILES isomérico |

CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |

SMILES canónico |

CCOC(=O)C1CCCCC1C(=O)O |

Key on ui other cas no. |

67805-22-5 97718-55-3 17488-76-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.